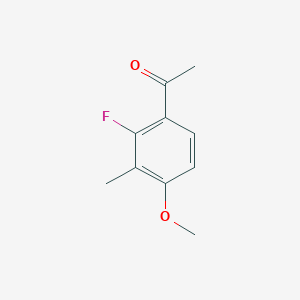
1-(2-Fluoro-4-methoxy-3-methyl-phenyl)-ethanone
Cat. No. B8538638
M. Wt: 182.19 g/mol
InChI Key: XIWQPRVMXLTSKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07253192B2
Procedure details


17.69 ml (1.6 M in n-hexane, 28.30 mmol) n-BuLi were added slowly to a cooled solution (−78° C.) of the above prepared 4.29 g (20.21 mmol) 2-(2-fluoro-4-methoxy-phenyl)-2-methyl-[1,3]-dioxolane in 100 ml THF. The reaction was stirred for 30 min at this temperature. 5.03 ml (80.86 mmol) of iodomethane were then added over 20 min and after 6 h at −78° C. the reaction was stopped with 3.24 ml (56.60 mmol) of acetic acid in 5 ml ether. The reaction mixture was taken up in ether and washed with aqueous 10% KHSO4 solution and aqueous 10% NaCl solution. The water phases were extracted with ether (two times). The organic phase was dried (Na2SO4) and evaporated. The crude product was dissolved in 30 ml dioxane and treated slowly with 6.74 ml of aqueous 6M HCl. After 2 h, the reaction was taken up in ether and washed with aqueous 10% NaCl solution (two times). The water phases were extracted with ether (two times). The organic phase was dried (Na2SO4), evaporated and purified by flash chromatography (SiO2; n-heptane/CH2Cl2=4:1) to give 1.60 g of the title compound.

Quantity
4.29 g
Type
reactant
Reaction Step Two





Identifiers


|
REACTION_CXSMILES
|
[Li][CH2:2]CCC.[F:6][C:7]1[CH:12]=[C:11]([O:13][CH3:14])[CH:10]=[CH:9][C:8]=1[C:15]1([CH3:20])[O:19]CCO1.IC.C(O)(=O)C>C1COCC1.CCOCC>[F:6][C:7]1[C:12]([CH3:2])=[C:11]([O:13][CH3:14])[CH:10]=[CH:9][C:8]=1[C:15](=[O:19])[CH3:20]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
17.69 mL
|
|
Type
|
reactant
|
|
Smiles
|
[Li]CCCC
|
Step Two
|
Name
|
|
|
Quantity
|
4.29 g
|
|
Type
|
reactant
|
|
Smiles
|
FC1=C(C=CC(=C1)OC)C1(OCCO1)C
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Step Three
|
Name
|
|
|
Quantity
|
5.03 mL
|
|
Type
|
reactant
|
|
Smiles
|
IC
|
Step Four
|
Name
|
|
|
Quantity
|
3.24 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)O
|
Step Five
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
solvent
|
|
Smiles
|
CCOCC
|
Step Six
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CCOCC
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
The reaction was stirred for 30 min at this temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


WASH
|
Type
|
WASH
|
|
Details
|
washed with aqueous 10% KHSO4 solution and aqueous 10% NaCl solution
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The water phases were extracted with ether (two times)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The organic phase was dried (Na2SO4)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The crude product was dissolved in 30 ml dioxane
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
treated slowly with 6.74 ml of aqueous 6M HCl
|
WAIT
|
Type
|
WAIT
|
|
Details
|
After 2 h
|
|
Duration
|
2 h
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with aqueous 10% NaCl solution (two times)
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The water phases were extracted with ether (two times)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The organic phase was dried (Na2SO4)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
purified by flash chromatography (SiO2; n-heptane/CH2Cl2=4:1)
|
Outcomes


Product
Details
Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC1=C(C=CC(=C1C)OC)C(C)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.6 g | |
| YIELD: CALCULATEDPERCENTYIELD | 43.5% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

